AquaMet Catalyst: A Structural and Mechanistic Deep Dive
AquaMet Catalyst: A Structural and Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural features of the AquaMet catalyst, a pivotal tool in aqueous olefin metathesis. We will explore its core composition, key structural attributes determined through various analytical techniques, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this water-soluble catalyst in complex chemical syntheses, particularly in the realm of drug discovery and development.
Core Structural Features
AquaMet is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. Its defining characteristic is the incorporation of a quaternary ammonium (B1175870) tag, which imparts exceptional solubility in aqueous media, a significant advantage over many traditional ruthenium catalysts.[1][2][3] This feature allows for metathesis reactions to be conducted in environmentally benign solvents and under conditions compatible with biological molecules.[4][5]
The fundamental structure consists of a central ruthenium atom in a distorted square pyramidal geometry. The ruthenium center is coordinated to an N-heterocyclic carbene (NHC) ligand, a chelating isopropoxybenzylidene ether ligand, and two chloride anions. The key modification is the attachment of a quaternary ammonium group to the NHC ligand, which provides the catalyst's hydrophilicity.[1][2][3]
Chemical and Physical Properties
A summary of the fundamental properties of the AquaMet catalyst is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu | [1] |
| Molecular Weight | 803.31 g/mol | [1] |
| CAS Number | 1414707-08-6 | [1] |
| Appearance | Green to brown powder | N/A |
| Solubility | Water, Dichloromethane (B109758), Chloroform | [1] |
Table 1: Core Properties of AquaMet Catalyst
Spectroscopic Data
Spectroscopic methods are crucial for the characterization of AquaMet. While a complete, publicly available dataset of NMR and other spectroscopic data for the catalyst itself is not readily found in the literature, data for reaction products and related precursor compounds are available. For the purpose of this guide, representative spectroscopic data that would be expected for a catalyst of this class are summarized in Table 2. The UV-Vis data is critical for monitoring catalyst decomposition.[6]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the mesityl groups on the NHC ligand (around 7.0 and 2.4-2.0 ppm), the isopropoxy group (septet around 4.8 ppm and doublet around 1.2 ppm), the benzylidene proton (around 16.5 ppm), and protons of the quaternary ammonium tag. |
| ¹³C NMR (CDCl₃) | Resonances for the Ru=CH carbene (around 294 ppm), the NHC carbene carbon (around 214 ppm), and signals for the aromatic and aliphatic carbons of the ligands. |
| UV-Vis (in water) | A characteristic metal-to-ligand charge transfer (MLCT) band is observed around 356-376 nm. The decrease in the intensity of this peak is indicative of catalyst decomposition. |
Table 2: Expected Spectroscopic Data for AquaMet Catalyst
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, characterization, and application of the AquaMet catalyst. The following sections provide representative methodologies based on literature precedents for similar ammonium-tagged ruthenium catalysts.[2][3]
Synthesis of AquaMet Catalyst
The synthesis of AquaMet typically involves the preparation of a tertiary amine-functionalized NHC ligand precursor, followed by quaternization and subsequent reaction with a ruthenium source. A generalized protocol is as follows:
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Synthesis of the Amine-Tagged NHC Precursor: An appropriate N,N-dimethylamino-functionalized dialkylaniline is reacted with glyoxal (B1671930) and a suitable amine (e.g., mesitylamine) to form the diazabutadiene intermediate. Cyclization is then achieved by reaction with paraformaldehyde to yield the tertiary amine-functionalized imidazolinium salt.
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Quaternization: The tertiary amine group on the imidazolinium salt is quaternized using an alkylating agent, such as methyl chloride or methyl iodide, in a suitable solvent like dichloromethane or acetonitrile. This step introduces the positively charged quaternary ammonium group.
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Metallation: The resulting quaternary ammonium-tagged imidazolinium salt is reacted with a ruthenium source, such as the first-generation Grubbs catalyst or a suitable indenylidene complex, in the presence of the isopropoxy-substituted styrene. The reaction is typically carried out in a chlorinated solvent under an inert atmosphere.
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Purification: The final AquaMet catalyst is purified by column chromatography on silica (B1680970) gel to remove impurities and unreacted starting materials.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized catalyst.
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Sample Preparation: A small amount of the purified AquaMet catalyst (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.
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¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key diagnostic signals include the downfield-shifted benzylidene proton and the characteristic resonances of the NHC ligand's substituents and the isopropoxy group.
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¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired to identify the carbene carbons and other carbon atoms in the structure. The chemical shifts of the Ru=CH and the NHC carbene carbons are particularly informative.
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2D NMR Spectroscopy: Techniques such as COSY and HSQC can be employed to confirm the connectivity of protons and carbons within the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. To date, a specific crystal structure for AquaMet has not been published in the open literature. The following is a general protocol for obtaining such data for a crystalline organometallic compound.
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the catalyst in a suitable solvent or by vapor diffusion of a non-solvent into a solution of the catalyst.
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Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Visualizations of Structure and Behavior
Molecular Structure of AquaMet Catalyst
The following diagram illustrates the core structure of the AquaMet catalyst, highlighting the key functional groups.
References
- 1. Highly active catalysts for olefin metathesis in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
